rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans
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Overview
Description
rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structural features, including a methoxy group and an amine group attached to a tetrahydronaphthalene backbone. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans typically involves several steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.
Cyclization: The tetrahydronaphthalene ring is formed through cyclization reactions, often involving catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an alkylamine or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its chiral properties and potential applications in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
- rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans
- rac-(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans
Uniqueness: rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans stands out due to its tetrahydronaphthalene backbone, which imparts unique structural and electronic properties. This makes it particularly valuable in applications requiring specific chiral and functional characteristics.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11H,6-7,12H2,1H3/t10-,11-/m1/s1 |
InChI Key |
KGUANQIYJMYHHY-GHMZBOCLSA-N |
Isomeric SMILES |
CO[C@@H]1CCC2=CC=CC=C2[C@H]1N |
Canonical SMILES |
COC1CCC2=CC=CC=C2C1N |
Origin of Product |
United States |
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